DS18561882 is a novel compound designed as a selective inhibitor targeting the enzyme methylenetetrahydrofolate dehydrogenase 2. This enzyme plays a crucial role in one-carbon metabolism, which is essential for nucleotide synthesis and cellular proliferation, particularly in cancer cells. The compound has shown promise not only in oncology but also in modulating inflammatory responses, indicating its potential as a multi-faceted therapeutic agent.
The development of DS18561882 was reported in various studies focusing on its synthesis, mechanism of action, and therapeutic applications. Notably, the compound was synthesized and evaluated for its efficacy against cancer cell lines and inflammatory diseases, demonstrating favorable pharmacokinetic properties and selectivity for the target enzyme.
DS18561882 belongs to the class of diaminopyrimidine-based inhibitors. This classification is significant due to its structural similarity to other known inhibitors of the methylenetetrahydrofolate dehydrogenase family, which are being explored for their therapeutic potential in various diseases.
The synthesis of DS18561882 involved a substrate-guided lead optimization strategy that focused on modifying existing compounds to enhance their inhibitory activity against methylenetetrahydrofolate dehydrogenase 2. The initial compound used for optimization was LY345899, which served as a weak inhibitor.
DS18561882 features a diaminopyrimidine backbone, which is characteristic of its class. The specific arrangement of functional groups around this core is critical for its interaction with the target enzyme.
The synthesis of DS18561882 involves several key chemical reactions, including:
DS18561882 exerts its pharmacological effects primarily by inhibiting methylenetetrahydrofolate dehydrogenase 2, leading to disrupted one-carbon metabolism in cancer cells. This inhibition results in reduced availability of nucleotides necessary for DNA synthesis and repair.
Table 2: Selectivity Profile of DS18561882 vs. Reference Inhibitors
Compound | MTHFD2 IC50 (μM) | MTHFD1 IC50 (μM) | Selectivity Ratio (MTHFD1/MTHFD2) | Cell-Based GI50 (μM) |
---|---|---|---|---|
LY345899 | 0.663 | 0.096 | 0.14 | >5.0 |
TH9619 | 0.047 | 0.016 | 0.34 | 0.011 |
Carolacton | 0.0065 | 0.038 | 5.8 | Not reported |
DS18561882 | 0.0063 | 0.57 | 90.5 | 0.140 (MDA-MB-231) |
Biochemical characterization revealed:
Table 3: Key Molecular Interactions of DS18561882 with MTHFD2
Structural Feature | Interaction Type | Binding Site Residues | Energetic Contribution |
---|---|---|---|
8-Amine moiety | Salt bridge | Asp155, Arg159 | ΔG = -3.8 kcal/mol |
Tricyclic coumarin core | π-Stacking | Phe124, Tyr121 | ΔG = -2.5 kcal/mol |
7-Methyl group | Hydrophobic packing | Val129, Leu160 | ΔG = -1.2 kcal/mol |
Sulfonamide linker | H-bond | Ser170, Arg176 | ΔG = -2.0 kcal/mol |
X-ray crystallography (PDB: 6KG2) confirmed DS18561882 occupies the substrate-binding cleft, competitively displacing CH₂-THF while avoiding the allosteric site bound by xanthine inhibitors [8] [10]. This binding mode underlies its exceptional selectivity among folate enzymes.
In preclinical models, DS18561882 demonstrated:
The pharmacodynamic profile included reduced intratumoral 10-CHO-THF pools (≥80%) and impaired de novo purine synthesis, validating on-target engagement [1] [8].
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9